molecular formula C12H17N3O3 B7578145 4-[(5-methyl-1H-pyrazole-3-carbonyl)amino]cyclohexane-1-carboxylic acid

4-[(5-methyl-1H-pyrazole-3-carbonyl)amino]cyclohexane-1-carboxylic acid

Cat. No. B7578145
M. Wt: 251.28 g/mol
InChI Key: HXBWGVJACHRWNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(5-methyl-1H-pyrazole-3-carbonyl)amino]cyclohexane-1-carboxylic acid, also known as MPACC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine.

Mechanism of Action

The mechanism of action of 4-[(5-methyl-1H-pyrazole-3-carbonyl)amino]cyclohexane-1-carboxylic acid is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in disease progression. For example, this compound has been shown to inhibit the activity of the NF-kB pathway, which is involved in the regulation of inflammation and cell survival. In addition, this compound has been shown to inhibit the activity of DPP-4, which is involved in the regulation of blood glucose levels.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects in vitro and in vivo. For example, this compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. In addition, this compound has been shown to reduce inflammation and oxidative stress, which are key factors in the development of many diseases.

Advantages and Limitations for Lab Experiments

4-[(5-methyl-1H-pyrazole-3-carbonyl)amino]cyclohexane-1-carboxylic acid has several advantages for use in lab experiments, including its high purity and stability, as well as its well-defined chemical structure. However, there are also some limitations to its use, such as its relatively high cost and the need for specialized equipment and expertise for its synthesis and analysis.

Future Directions

There are many potential future directions for research on 4-[(5-methyl-1H-pyrazole-3-carbonyl)amino]cyclohexane-1-carboxylic acid, including its use in drug development for the treatment of various diseases. In addition, further studies are needed to elucidate the mechanism of action of this compound and to explore its potential applications in other areas, such as agriculture and environmental science. Finally, the development of new synthesis methods and the optimization of existing methods could lead to improved yields and lower costs, making this compound more accessible for research and development.

Synthesis Methods

4-[(5-methyl-1H-pyrazole-3-carbonyl)amino]cyclohexane-1-carboxylic acid can be synthesized using a multi-step process involving the reaction of 5-methyl-1H-pyrazole-3-carboxylic acid with various reagents. The final product is obtained through a series of purification steps, including recrystallization and chromatography. The synthesis of this compound has been described in detail in several scientific publications, and the yield and purity of the final product can be optimized through careful control of reaction conditions.

Scientific Research Applications

4-[(5-methyl-1H-pyrazole-3-carbonyl)amino]cyclohexane-1-carboxylic acid has been studied extensively for its potential application in the treatment of various diseases, including cancer, diabetes, and inflammation. Several studies have reported that this compound exhibits anti-inflammatory and anti-tumor properties, making it a promising candidate for drug development. In addition, this compound has been shown to inhibit the activity of certain enzymes, such as dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of blood glucose levels.

properties

IUPAC Name

4-[(5-methyl-1H-pyrazole-3-carbonyl)amino]cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3/c1-7-6-10(15-14-7)11(16)13-9-4-2-8(3-5-9)12(17)18/h6,8-9H,2-5H2,1H3,(H,13,16)(H,14,15)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXBWGVJACHRWNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C(=O)NC2CCC(CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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